molecular formula C9H11I2NO4 B3421303 3,5-Diiodo-D-tyrosine monohydrate CAS No. 213475-53-7

3,5-Diiodo-D-tyrosine monohydrate

Cat. No.: B3421303
CAS No.: 213475-53-7
M. Wt: 451.00 g/mol
InChI Key: OLVJOFLSAAXNES-OGFXRTJISA-N
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Description

3,5-Diiodo-D-tyrosine monohydrate is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenol ring. This compound plays a significant role in the biosynthesis of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism and growth in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-D-tyrosine monohydrate can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature. This method yields 3,5-diiodo-D-tyrosine with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The scalability of the solvent-free method makes it suitable for industrial applications, ensuring high efficiency and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-D-tyrosine monohydrate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-D-tyrosine monohydrate has a wide range of applications in scientific research:

Mechanism of Action

3,5-Diiodo-D-tyrosine monohydrate exerts its effects primarily through its role in thyroid hormone biosynthesis. It serves as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues to form monoiodotyrosine and diiodotyrosine. These iodinated tyrosines are then coupled to produce T3 and T4 hormones. The compound also interacts with various molecular targets, including thyroid hormone receptors and enzymes involved in thyroid hormone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-D-tyrosine monohydrate is unique due to its specific iodination pattern, which makes it a crucial intermediate in the biosynthesis of thyroid hormones. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance compared to other iodinated tyrosine derivatives .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJOFLSAAXNES-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213475-53-7
Record name D-Tyrosine, 3,5-diiodo-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213475-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diiodo-D-tyrosine monohydrate
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3,5-Diiodo-D-tyrosine monohydrate
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3,5-Diiodo-D-tyrosine monohydrate
Reactant of Route 4
3,5-Diiodo-D-tyrosine monohydrate
Reactant of Route 5
3,5-Diiodo-D-tyrosine monohydrate
Reactant of Route 6
3,5-Diiodo-D-tyrosine monohydrate

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